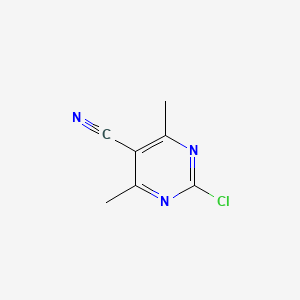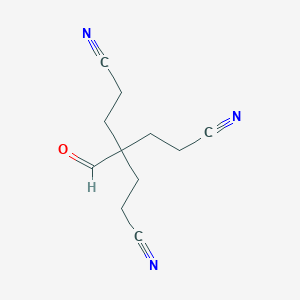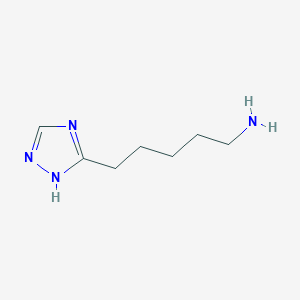![molecular formula C7H9NS B13103584 5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-aminothiophene derivatives, which undergo cyclization to form the desired thieno[3,4-c]pyrrole structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,4-c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic photovoltaic cells and other electronic devices due to its favorable electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: The compound is explored for its use in the synthesis of conjugated polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. In organic electronics, its electronic properties facilitate charge transfer and conduction. In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: This compound shares a similar core structure but differs in its functional groups and electronic properties.
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one: Another related compound with a different ring fusion pattern and functional groups.
Uniqueness
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is unique due to its specific ring fusion and methyl substitution, which confer distinct electronic and chemical properties. These unique features make it valuable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H9NS |
|---|---|
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
5-methyl-4,6-dihydrothieno[3,4-c]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-8-2-6-4-9-5-7(6)3-8/h4-5H,2-3H2,1H3 |
Clé InChI |
QUMJHSOPFOMQJD-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=CSC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)





![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)

![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)

